3-Amino-2-chloro-4-methylpyridine
Overview
Description
3-Amino-2-chloro-4-methylpyridine (ACMP) is a heterocyclic organic compound with the molecular formula C5H6ClN3. It is a colorless, crystalline solid that is soluble in water, ethanol, and other polar solvents. ACMP is an important intermediate in the synthesis of a variety of compounds, including drugs, polymers, and dyes. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
It serves as a key intermediate in the synthesis of nevirapine, an antiretroviral drug used to treat and prevent HIV/AIDS. An improved synthesis method for 2-Chloro-3-amino-4-methylpyridine was developed, yielding a high yield (62.1%) through a one-pot reaction (Zhao et al., 2013).
This compound also plays a role in corrosion inhibition. Specifically, 2-amino-4-methylpyridine effectively inhibits mild steel corrosion in hydrochloric acid environments, enhancing polarization resistance and adsorption on the steel surface (Mert et al., 2014).
In the field of materials science, 2-chloro-3-amino-4-methylpyridine oxychloride cement was synthesized using 4,4-dimethoxy-2-butanone and malononitrile, showing potential as a more environmentally friendly alternative to traditional cements (Fan, 2008).
It's involved in the synthesis of various complex compounds. For instance, the synthesis and chemical reactions of certain pyrazolo[1,5-a]-1,3,5-triazines, which are useful in medicinal chemistry, utilize 3-aminopyrazole and its analogs prepared through electrophilic substitution (Kobe et al., 1974).
Additionally, this compound is used in synthesizing new 3-aminothieno[2,3-b]-pyridines, as demonstrated in the regioselective synthesis of 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione (Kaigorodova et al., 1999).
Safety and Hazards
Future Directions
3-Amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor used for the treatment of HIV-1 infection . Therefore, the future directions of this compound could be closely tied to advancements in HIV treatment research.
Mechanism of Action
Target of Action
3-Amino-2-chloro-4-methylpyridine, also known as 2-chloro-4-methylpyridin-3-amine, is a key intermediate in the synthesis of Nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been established to be clinically useful for the treatment of infection by HIV-1 . Therefore, the primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus.
Biochemical Analysis
Biochemical Properties
The amino group of 3-Amino-2-chloro-4-methylpyridine confers basic properties to the molecule, making it capable of participating in acid-base reactions . The chlorine atom and the methyl group influence the molecule’s reactivity and physical properties, such as solubility and boiling point . In drug synthesis, this compound undergoes crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor that has been established to be clinically useful for the treatment of infection by HIV-1 . It effectively inhibits the replication of HIV-1, making it one of the most widely used antiretroviral drugs .
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its role as a key intermediate in the synthesis of nevirapine . Nevirapine, the end product of this synthesis, acts as a non-nucleoside reverse transcriptase inhibitor, effectively blocking the replication of HIV-1 .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions and can be safely stored in a cool, dark place .
Metabolic Pathways
It is known that this compound plays a crucial role in the synthesis of nevirapine .
Properties
IUPAC Name |
2-chloro-4-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCYTOUXLAABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373350 | |
Record name | 3-Amino-2-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133627-45-9 | |
Record name | 3-amino-2-chloro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3-Amino-2-chloro-4-methylpyridine and what spectroscopic data is available?
A1: this compound is a substituted pyridine derivative. While its molecular formula (C6H7ClN2) and weight are easily determined, detailed spectroscopic data is available from theoretical and experimental studies. [] One study utilized density functional theory (DFT) calculations with the B3LYP method and 6-311++G (d,p) basis set to analyze its vibrational, electronic, and NMR properties. [] This data provides valuable insights into the compound's structure and potential reactivity. You can find more details on the spectroscopic analysis in this research article: .
Q2: Are there efficient synthetic methods for producing this compound?
A2: Yes, several processes have been explored for the synthesis of this compound. One study focused on optimizing the production process, achieving a high yield of 65.4% and a purity of 99.8%. [] Another research effort explored an innovative synthetic route using acetone and ethyl cyanoacetate as starting materials. [] This method demonstrates the ongoing efforts to discover more efficient and sustainable approaches for producing this compound.
Q3: What are the key intermolecular interactions observed in the crystal structure of this compound?
A3: The crystal packing of this compound is primarily stabilized by intermolecular N—H⋯N hydrogen bonds. [] Additionally, an intramolecular N—H⋯Cl contact is present within the molecule itself. [] These interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.